molecular formula C11H10N2O B8448732 1-(Pyridine-2-yl)-2-(1H-pyrrol-1-yl)ethanone

1-(Pyridine-2-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B8448732
M. Wt: 186.21 g/mol
InChI Key: VUKMNWIUVWNDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridine-2-yl)-2-(1H-pyrrol-1-yl)ethanone is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-pyridin-2-yl-2-pyrrol-1-ylethanone

InChI

InChI=1S/C11H10N2O/c14-11(9-13-7-3-4-8-13)10-5-1-2-6-12-10/h1-8H,9H2

InChI Key

VUKMNWIUVWNDJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)CN2C=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromopyridine (380 μL, 4.0 mmol) in dry THF (15 mL) was added n-BuLi (1.6 M in hexanes, 2.5 mL, 4.0 mmol) at −78° C. The dark brown mixture was stirred for 30 minutes before a solution of ethyl 1H-pyrrol-1-ylacetate (720 mg, 4.7 mmol) in THF (5 mL) was added. The brown solution was stirred at −78° C. for 40 minutes and then at room temperature for 2 hours. The solution was poured into a saturated aqueous solution of NH4Cl (30 mL) and extracted with EtOAc (3×20 mL). The organic layers were dried (MgSO4), filtered and concentrated in vacuo to give a dark yellow oil that was purified by flash chromatography (Biotage SP4, 40 g cartridge, gradient 0-60% EtOAc in hexanes). To give 1-(Pyridine-2-yl)-2-(1H-pyrrol-1-yl)ethanone as a oil (470 mg, yield 63%). 1H-NMR (400 MHz, CDCl3): δ 5.60 (s, 2H), 6.23-6.27 (m, 2H), 6.69-6.72 (m, 2H), 7.54 (ddd, 1H, J 7.5, 4.8, 1.1 Hz), 7.88 (dt, 1H, J 7.7, 1.7 Hz), 8.06-8.10 (m, 1H), 8.69-8.73 (m, 1H).
Quantity
380 μL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

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